![molecular formula C14H19BrS B14222658 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-96-2](/img/structure/B14222658.png)
1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene: is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and an oct-1-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-[(oct-1-en-1-yl)sulfanyl]benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The double bond in the oct-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like dichloromethane (DCM).
Reduction: Palladium on carbon, hydrogen gas, solvents like ethanol or methanol.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in saturated alkyl derivatives.
Scientific Research Applications
Chemistry: 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving sulfanyl groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s unique structure allows for the exploration of novel pharmacophores.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its bromine and sulfanyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfanyl group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability in different environments.
Comparison with Similar Compounds
1-Bromo-4-[(prop-1-en-1-yl)sulfanyl]benzene: Similar structure but with a shorter alkyl chain.
1-Bromo-4-[(but-1-en-1-yl)sulfanyl]benzene: Another analog with a different alkyl chain length.
1-Bromo-4-[(hex-1-en-1-yl)sulfanyl]benzene: Similar compound with a hexyl chain.
Uniqueness: 1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The oct-1-en-1-yl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in synthesis and materials science. Its structure allows for versatile modifications, enabling the creation of a wide range of derivatives with tailored properties.
Properties
CAS No. |
830320-96-2 |
|---|---|
Molecular Formula |
C14H19BrS |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
1-bromo-4-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C14H19BrS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h7-12H,2-6H2,1H3 |
InChI Key |
WUYBOZSMVHORQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


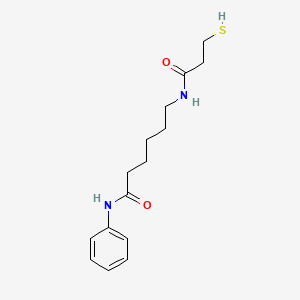
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
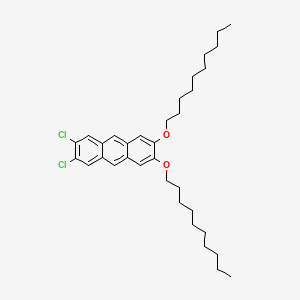
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
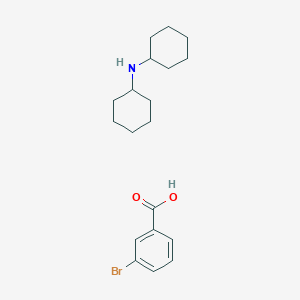
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
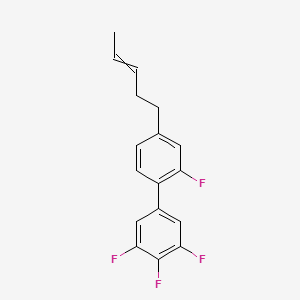
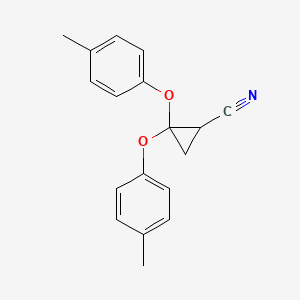
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)


